Benzyl (4-bromo-2-methylphenyl)carbamate
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Description
Scientific Research Applications
Synthesis and Reactivity
Prodrug Synthesis and Pharmacokinetic Studies : Research on related compounds, such as 5-Methyl-2-(3-methoxyphenyl)-1,8-naphthyridine derivatives, includes efforts to improve water solubility and pharmacokinetic properties through the synthesis of carbamate and amine prodrugs. These studies aim to address issues related to intravenous preparation and oral formulation in preclinical studies, highlighting the role of carbamate derivatives in enhancing the solubility and bioavailability of pharmaceutical compounds (林昭蓉, 2006).
Catalytic Intramolecular Reactions : Studies have demonstrated the catalytic potential of gold(I) compounds in the intramolecular exo-hydrofunctionalization of allenes, leading to the efficient formation of cyclic compounds. Such reactions have been applied to N-allenyl carbamates, showing the versatility of carbamate groups in organic synthesis and the potential for creating diverse heterocyclic structures with significant biological activity (Zhang et al., 2006).
Hofmann Rearrangement : The Hofmann rearrangement of carboxamides mediated by N-Bromoacetamide to produce methyl and benzyl carbamates in high yields represents an efficient synthetic route to various protected amines or diamines. This method minimizes side products and provides easy access to important synthetic precursors, underscoring the utility of carbamate derivatives in synthetic organic chemistry (Jevtić et al., 2016).
X-ray Diffraction Structures : The structural elucidation of N-methylated benzimidazole compounds, including regioisomers with carbamate groups, through X-ray diffraction studies, contributes to the understanding of molecular structures critical for the design of amyloid-avid probes. This research illustrates the importance of carbamate derivatives in the development of diagnostic and therapeutic agents for neurodegenerative diseases (Ribeiro Morais et al., 2012).
properties
IUPAC Name |
benzyl N-(4-bromo-2-methylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-11-9-13(16)7-8-14(11)17-15(18)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJDMLNYSWZIGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682141 |
Source
|
Record name | Benzyl (4-bromo-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (4-bromo-2-methylphenyl)carbamate | |
CAS RN |
1245563-07-8 |
Source
|
Record name | Benzyl (4-bromo-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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